Cas no 1509502-29-7 (4-(2-chloroacetyl)morpholine-2-carbonitrile)

4-(2-chloroacetyl)morpholine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- Z1336794003
- 1509502-29-7
- 4-(2-Chloroacetyl)morpholine-2-carbonitrile
- EN300-3036136
- AKOS018231124
- 4-(2-Chloroacetyl)-2-morpholinecarbonitrile
- 4-(2-chloroacetyl)morpholine-2-carbonitrile
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- MDL: MFCD23741759
- インチ: 1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2
- InChIKey: VQOYAMBJBFIJPD-UHFFFAOYSA-N
- ほほえんだ: N1(C(CCl)=O)CCOC(C#N)C1
計算された属性
- せいみつぶんしりょう: 188.0352552g/mol
- どういたいしつりょう: 188.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 53.3Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 403.9±45.0 °C(Predicted)
- 酸性度係数(pKa): -3.40±0.40(Predicted)
4-(2-chloroacetyl)morpholine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3036136-10g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 90% | 10g |
$2701.0 | 2023-09-05 | |
Enamine | EN300-3036136-1.0g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-3036136-0.1g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-3036136-10.0g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-3036136-0.05g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-3036136-0.25g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-3036136-5g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 90% | 5g |
$1821.0 | 2023-09-05 | |
Enamine | EN300-3036136-0.5g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-3036136-1g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 90% | 1g |
$628.0 | 2023-09-05 | |
Enamine | EN300-3036136-2.5g |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
1509502-29-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 |
4-(2-chloroacetyl)morpholine-2-carbonitrile 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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3. Book reviews
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
4-(2-chloroacetyl)morpholine-2-carbonitrileに関する追加情報
Recent Advances in the Study of 4-(2-Chloroacetyl)morpholine-2-carbonitrile (CAS: 1509502-29-7)
4-(2-Chloroacetyl)morpholine-2-carbonitrile (CAS: 1509502-29-7) is a synthetic intermediate of growing interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and targeted cancer therapies. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in pharmaceutical development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(2-chloroacetyl)morpholine-2-carbonitrile via a modified Kabachnik-Fields reaction, achieving a yield of 78% with high purity (>98%). The researchers emphasized the compound's stability under various pH conditions, making it particularly suitable for further derivatization. The chloroacetyl group at position 2 was identified as a key reactive site for nucleophilic substitution reactions, enabling the creation of diverse molecular architectures.
In terms of biological activity, recent in vitro studies have shown that derivatives of 4-(2-chloroacetyl)morpholine-2-carbonitrile exhibit promising inhibitory effects against several cancer-related kinases. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that morpholine-2-carbonitrile derivatives demonstrated IC50 values in the low micromolar range against EGFR and VEGFR-2, suggesting potential applications in tyrosine kinase inhibitor development. Molecular docking studies revealed that the morpholine ring system contributes significantly to binding affinity through hydrogen bond interactions with kinase domains.
The compound's mechanism of action appears to involve multiple pathways. Research published in European Journal of Medicinal Chemistry (2024) indicated that 4-(2-chloroacetyl)morpholine-2-carbonitrile derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. Flow cytometry analysis showed early-stage apoptosis in 65% of treated A549 lung cancer cells at 10 μM concentration, accompanied by caspase-3/7 activation and mitochondrial membrane potential disruption.
From a pharmaceutical development perspective, recent pharmacokinetic studies have provided valuable insights. A 2023 investigation in Drug Metabolism and Disposition characterized the ADME properties of several 4-(2-chloroacetyl)morpholine-2-carbonitrile analogs, revealing moderate plasma protein binding (60-75%) and acceptable metabolic stability in human liver microsomes (t1/2 > 60 minutes). These findings support the compound's potential as a lead structure for further optimization.
Current research directions include exploring the compound's utility in PROTAC (Proteolysis Targeting Chimera) development, as the chloroacetyl group provides an ideal attachment point for E3 ligase ligands. Preliminary results presented at the 2024 American Chemical Society meeting showed successful incorporation of 4-(2-chloroacetyl)morpholine-2-carbonitrile into several PROTAC prototypes demonstrating selective degradation of target proteins.
In conclusion, 4-(2-chloroacetyl)morpholine-2-carbonitrile (CAS: 1509502-29-7) represents a promising chemical scaffold with diverse applications in drug discovery. Recent advances in its synthesis methodology, biological evaluation, and pharmaceutical characterization have significantly expanded our understanding of its potential. Future research should focus on optimizing the pharmacokinetic properties of derivatives and exploring additional therapeutic targets to fully realize the compound's medicinal chemistry potential.
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